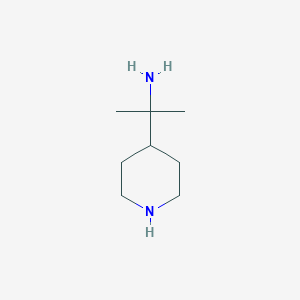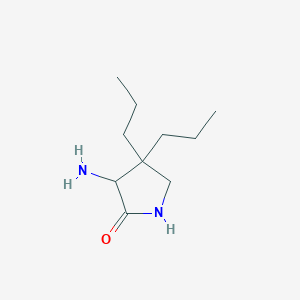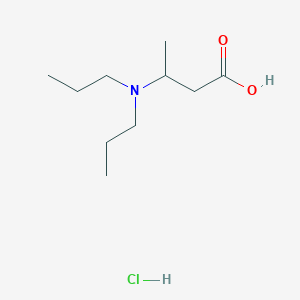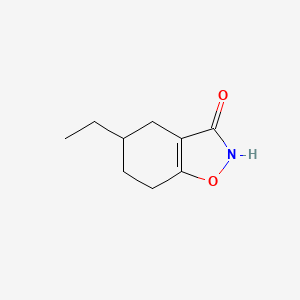![molecular formula C11H22ClNS B13234853 3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13234853.png)
3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[321]octane hydrochloride is a compound that belongs to the family of tropane alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, are likely to be applied.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Applications De Recherche Scientifique
3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various tropane alkaloids.
Biology: It is used in the study of biological systems and their interactions with tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other members of the tropane alkaloid family, such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Uniqueness
3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[32Its sulfur-containing side chain differentiates it from other tropane alkaloids, providing unique reactivity and interactions with biological systems .
Propriétés
Formule moléculaire |
C11H22ClNS |
|---|---|
Poids moléculaire |
235.82 g/mol |
Nom IUPAC |
3-(2-methylpropylsulfanyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C11H21NS.ClH/c1-8(2)7-13-11-5-9-3-4-10(6-11)12-9;/h8-12H,3-7H2,1-2H3;1H |
Clé InChI |
UYSSJPIBIZOJGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1CC2CCC(C1)N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13234770.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13234774.png)

![tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13234777.png)


![6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13234784.png)



![4-[(Propan-2-yloxy)methyl]piperidin-2-one](/img/structure/B13234815.png)
![4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13234819.png)
![2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid](/img/structure/B13234823.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13234839.png)
